molecular formula C12H10O2S B1315878 3-(4-Methoxybenzoyl)thiophene CAS No. 5064-00-6

3-(4-Methoxybenzoyl)thiophene

Cat. No. B1315878
CAS RN: 5064-00-6
M. Wt: 218.27 g/mol
InChI Key: KRAFKJLSLUZFSZ-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzoyl)thiophene is a chemical compound that belongs to the family of organic compounds called thiophenes. It has a CAS Number of 5064-00-6 and a linear formula of C12H10O2S . The IUPAC name for this compound is (4-methoxyphenyl)(3-thienyl)methanone .


Synthesis Analysis

The synthesis of thiophenes, including 3-(4-Methoxybenzoyl)thiophene, involves various methods. One method involves the use of a bis(alkoxo)palladium complex for efficient phosphine-free direct C-H arylation of thiophenes . Another method involves a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K . These methods can couple aryl or heteroaryl bromides with thiophenes bearing electron-donating or electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of 3-(4-Methoxybenzoyl)thiophene consists of a thiophene ring attached to a methoxybenzoyl group . The molecular weight of this compound is 218.28 .


Chemical Reactions Analysis

Thiophenes, including 3-(4-Methoxybenzoyl)thiophene, can undergo various types of reactions. These include electrophilic, nucleophilic, and radical substitutions . The exact reactions that 3-(4-Methoxybenzoyl)thiophene can undergo are not specified in the available data.

Scientific Research Applications

Structural Analyses and Crystallography

X-ray Structures of Methoxybenzo[b]thiophenes The crystal and molecular structures of methoxybenzo[b]thiophenes, including 3-(4-Methoxybenzoyl)thiophene, have been determined using three-dimensional, single-crystal X-ray diffractometry. The study highlights the influence of the positioning of dimethoxy groups and the presence of a hydroxyl group on the molecular structure. The crystal lattice is held together by van der Waals forces and hydrogen bonding in specific compounds. This research provides detailed insights into the bond distances, angles, and torsion angles of these compounds (Mullica et al., 1996).

Characterization and Structural Analyses of Methoxybenzo[b]thiophenes Further characterization of methoxybenzo[b]thiophenes, specifically focusing on trimethoxy and triethoxy variants, was performed using single-crystal X-ray diffractometry. The study elaborates on the differences in the orientation of the methoxy and ethoxy groups and their effects on the crystal structures. It provides a comprehensive tabulation of bond distances, angles, and torsion angles (Mullica et al., 1998).

Pharmacophore Development and Anticancer Research

Synthesis and Biological Evaluation of Benzo[b]thiophene Derivatives as Anticancer Agents A study developed a new series of 2-aryl-3-anilinobenzo[b]thiophene derivatives as potent apoptosis-inducing agents. The benzo[b]thiophene scaffold is recognized as a pivotal pharmacophore for anticancer agents. The research delved into the structure-activity relationship by modifying the aryl group at the 2-position and found that certain compounds exhibited significant antiproliferative activity, especially against specific colon carcinoma cells (Romagnoli et al., 2021).

Material Science and Heterocyclic Chemistry

Electrophilic Substitution in Benzo[b]thiophene Derivatives Research on electrophilic substitution reactions in benzo[b]thiophene derivatives, including 4-methoxybenzo[b]thiophene, has provided insights into reaction mechanisms and product structures. These studies are crucial for understanding the chemical behavior of these compounds in various organic synthesis processes and their potential applications in material science and heterocyclic chemistry (Campaigne et al., 1971).

Plant Growth and Agriculture

Benzo[b]thiophene Derivatives as Plant Growth Regulators Some benzo[b]thiophene derivatives, such as 4-methoxybenzo[b]thiophenyl-3-acetic acid, have been synthesized and demonstrated notable plant growth enhancement. This line of research has potential implications for agriculture and plant biology, offering insights into the development of new growth regulators and pesticides (Schuetz & Titus, 1967).

Safety And Hazards

When handling 3-(4-Methoxybenzoyl)thiophene, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

(4-methoxyphenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAFKJLSLUZFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562445
Record name (4-Methoxyphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxybenzoyl)thiophene

CAS RN

5064-00-6
Record name (4-Methoxyphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4.0 g (0.0246 m) of 3-bromothiophene in 70 ml ether cooled to -75° C. under N2 was added dropwise 0.0246 m of n-butyllithium (in hexane) at such a rate that the temperature was <-70° C. After addition was complete the reaction mixture was stirred at -75° C. for 10 minutes and then a solution of 4-methoxybenzonitrile (3.46 g, 0.026 m) in 20 ml ether was added dropwise at <-70° C. The resulting suspension was stirred at -75° C. for 45 minutes and then allowed to warm to -10° C. over 2 hours. The reaction mixture was cooled, quenched with 15 ml H2O and then with 40 ml of 2N HCl. The phases were separated and the aqueous extract was washed with 50 ml ether, and then heated at reflux for 2 hours. This solution was cooled and extracted with 2×60 ml ether. The organic phases were washed with brine, dried and evaporated to give an oil which was triturated with petroleum ether to give the product as a solid, m.p. 58°-61° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.46 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DR Arnold, RJ Birtwell - Journal of the American Chemical Society, 1973 - ACS Publications
The ultraviolet absorption andphosphorescence emission spectra of 2-and 3-benzoylthiophene and their p-cyano and p-methoxy derivativeshave been measured. Partial state …
Number of citations: 71 pubs.acs.org
GD Hartman, W Halczenko - Journal of heterocyclic chemistry, 1989 - Wiley Online Library
Sulfonation of 3‐aroylthiophenes and furans with sulfuric acid in acetic anhydride regioselectively affords the corresponding 2,4‐disubstituted heterocycle. Benzylamine derivatives of …
Number of citations: 6 onlinelibrary.wiley.com
GD Hartman, W Halczenko, RL Smith… - Journal of medicinal …, 1992 - ACS Publications
A series of 4-substitutedthiophene-and furan-2-sulfonamides was prepared and was found to possess nanomolar-level potency for inhibition of human carbonic anhydrase II in vitro. …
Number of citations: 45 pubs.acs.org
L Ma, L Yuan, C Xu, G Li, M Tao, W Zhang - Synthesis, 2013 - thieme-connect.com
A new N-methylpiperazine-functionalized polyacrylonitrile fiber has been developed to catalyze the Gewald reaction between 2,5-dihydroxy-1,4-dithiane and activated nitriles to afford 3-…
Number of citations: 65 www.thieme-connect.com
DR Arnold, RJ Birtwell… - Canadian Journal of …, 1974 - cdnsciencepub.com
On a étudié la réactivité photochimique des benzoyl-2 et -3 thiophènes et de leurs dérivés para-cyano et para-méthoxy lors de leur irradiation en présence d'isobutylène. Dans ces …
Number of citations: 19 cdnsciencepub.com

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